

Application Notes and Protocols for DC Magnetron Sputtering of Tantalum Silicide Films

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Compound of Interest

Compound Name: *Tantalum silicide*

Cat. No.: *B078852*

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These application notes provide a comprehensive overview and detailed protocols for the deposition of **tantalum silicide** ($TaSi_2$) thin films using DC magnetron sputtering. This technique is crucial for applications in microelectronics and other fields requiring stable, low-resistivity thin films.

I. Application Notes

DC magnetron sputtering is a widely utilized physical vapor deposition (PVD) technique for producing high-quality **tantalum silicide** thin films. The properties of these films, such as electrical resistivity, residual stress, and microstructure, are highly dependent on the deposition parameters and subsequent annealing processes.

A key parameter influencing film characteristics is the argon (Ar) working gas pressure during sputtering. Lower Ar pressures tend to result in films with higher compressive stress and a denser microstructure. As the argon pressure increases, the stress in the films can transition from compressive to tensile. This change is often accompanied by a shift to a more open, granular microstructure. The electrical resistivity of the film is also closely linked to these microstructural changes.

Post-deposition annealing is a critical step to achieve the desired low-resistivity crystalline phase of **tantalum silicide**. As-deposited films are typically amorphous. Annealing at temperatures between 800°C and 1000°C promotes crystallization, leading to a significant

decrease in sheet resistance.[1][2] The final resistivity after a high-temperature anneal can be reproducibly lowered to the range of 45-60 $\mu\Omega\text{cm}$.[3][4]

II. Experimental Data

The following tables summarize the quantitative relationship between sputtering and annealing parameters and the resulting **tantalum silicide** film properties as reported in the literature.

Table 1: Influence of Argon Pressure on Sputtered **Tantalum Silicide** Film Properties

Argon Pressure (mTorr)	Film Thickness (μm)	Deposition Temperature ($^{\circ}\text{C}$)	Residual Stress (MPa)	Microstructure
0.5	~0.5	300	-1033.4 (Compressive)	Dense
8.0	~0.5	300	Transitions to Tensile	-
10.0	~0.5	300	+221 (Tensile)	Open, with gaps between grains

Data sourced from a study on residual stress analysis of sputtered **tantalum silicide** thin films. [5]

Table 2: Effect of Annealing Temperature on the Sheet Resistance of **Tantalum Silicide** Films

Film Thickness (\AA)	As-Deposited Sheet Resistance (Ω/sq)	Annealing Temperature ($^{\circ}\text{C}$)	Post-Annealing Sheet Resistance (Ω/sq)
200	~100	900	~20
600	~30	900	~7
1000	~20	900	~4

Note: The sheet resistance decreases with increasing film thickness and with increasing annealing temperature. Crystallization primarily occurs between 800°C and 900°C.[1][2]

III. Experimental Protocols

This section provides a detailed methodology for the deposition and characterization of **tantalum silicide** thin films.

Protocol 1: DC Magnetron Sputtering of **Tantalum Silicide**

1. Substrate Preparation:

- Begin with p-type or n-type silicon wafers as substrates.
- Perform a standard RCA clean to remove organic and inorganic contaminants.
- Dry the wafers using a nitrogen gun.
- Load the cleaned and dried substrates into the sputtering system's load lock.

2. Sputtering System Preparation:

- The sputtering system, such as a VARIAN 3125, should be equipped with a high-purity TaSi_2 sputtering target.[6]
- Evacuate the deposition chamber to a base pressure of less than 1×10^{-6} Torr to minimize contamination.

3. Deposition Process:

- Introduce high-purity argon (Ar) gas into the chamber.
- Set the Ar working pressure to the desired level (e.g., between 0.5 mTorr and 10 mTorr).
- Apply DC power to the TaSi_2 target to ignite the plasma. The power level will influence the deposition rate.
- If desired, heat the substrate to a specific deposition temperature (e.g., 300°C).[5]
- Open the shutter between the target and the substrate to commence film deposition.
- Maintain the deposition for the required duration to achieve the target film thickness (e.g., 200 Å to 1000 Å).[1]
- After deposition, turn off the DC power, stop the Ar gas flow, and allow the substrate to cool down.

4. Post-Deposition Annealing:

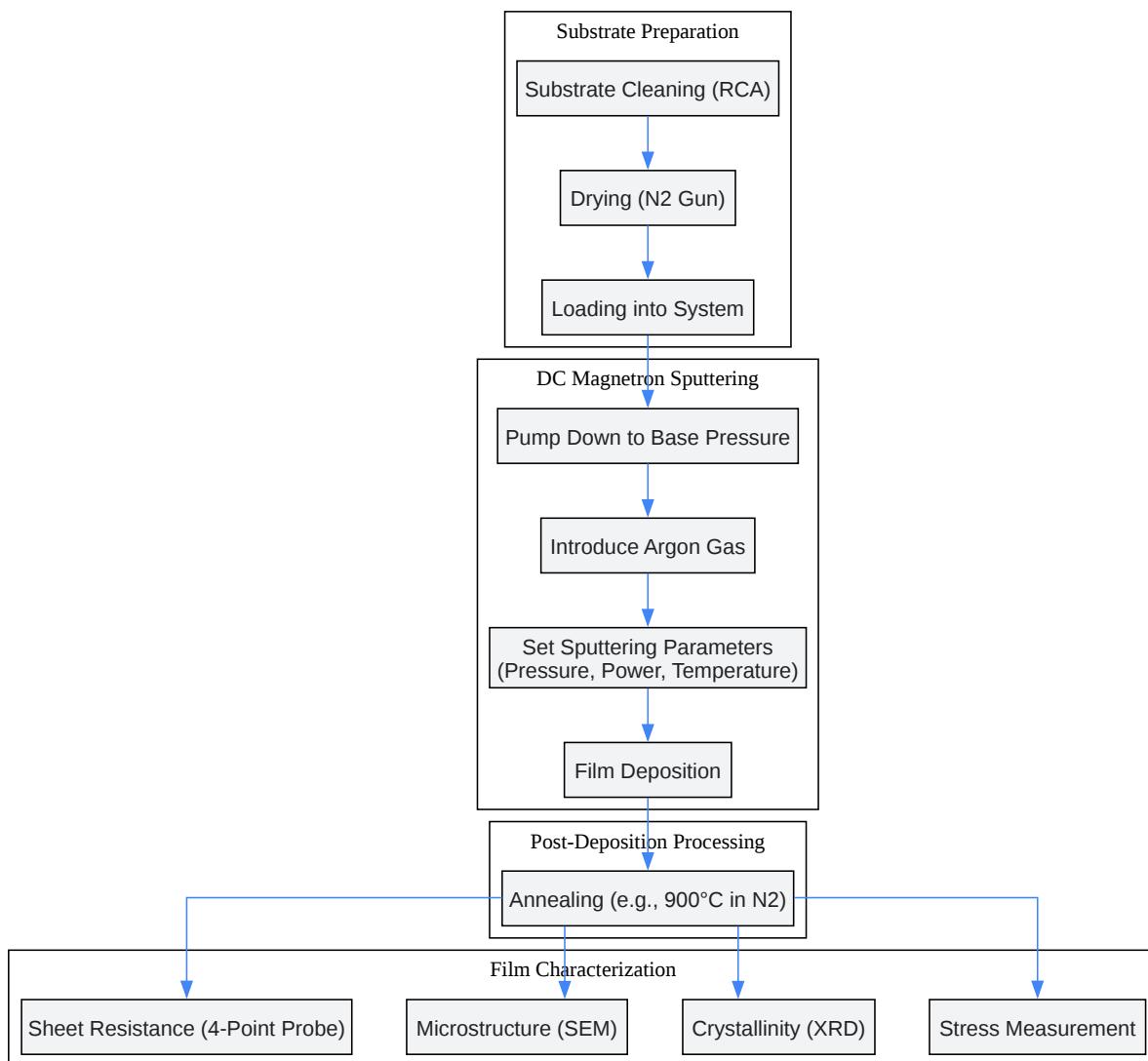
- Transfer the wafers with the as-deposited films to a tube furnace.
- Anneal the films in a nitrogen (N₂) or forming gas atmosphere.[2]
- Ramp the temperature to the target annealing temperature (e.g., in the range of 400°C to 1000°C).[2][3][4]
- Hold at the annealing temperature for a specified duration (e.g., 30 to 90 minutes).[2]
- Cool the furnace down to room temperature before removing the samples.

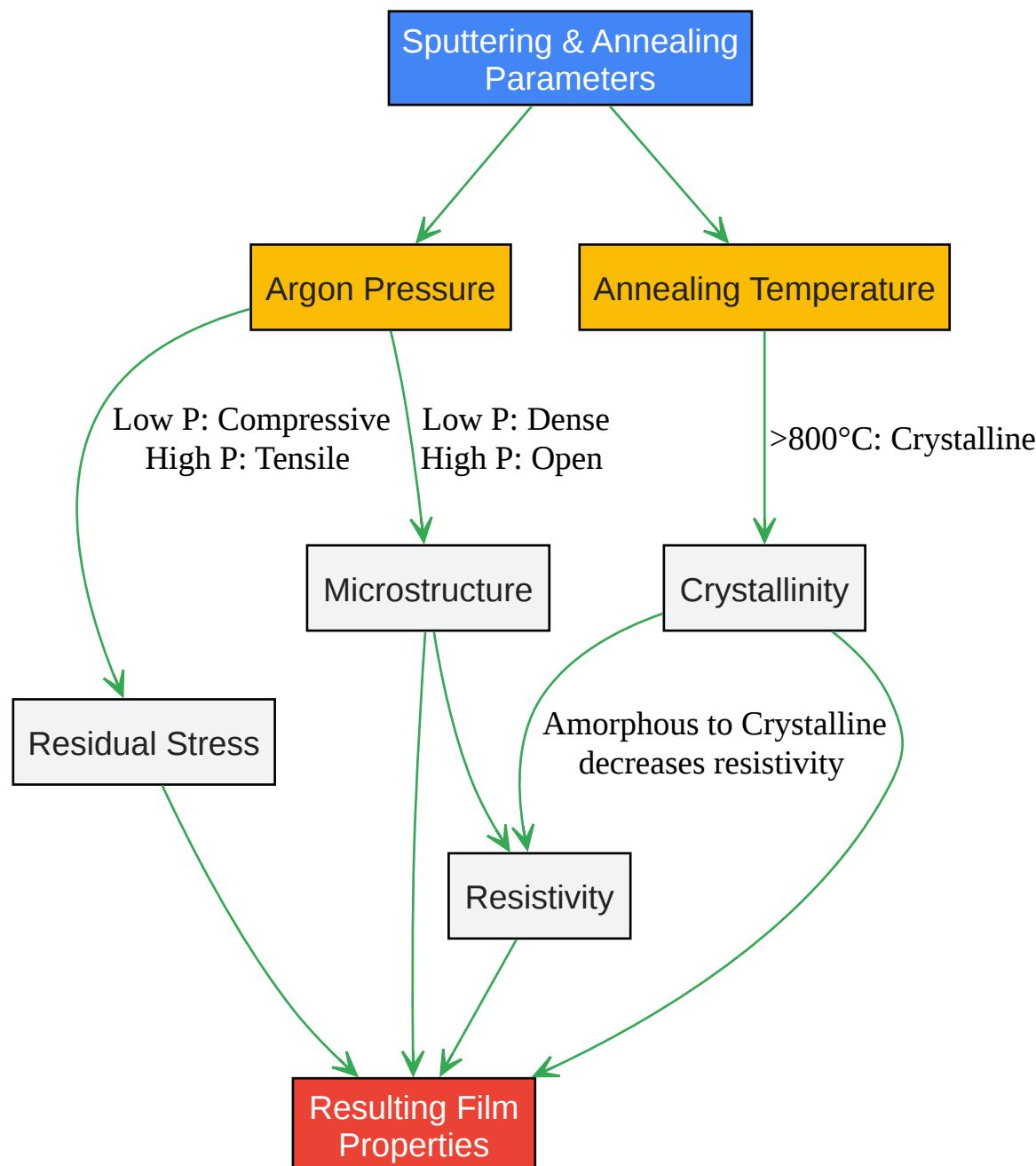
5. Film Characterization:

- Sheet Resistance: Measure the sheet resistance using a four-point probe.
- Thickness: Determine the film thickness using a profilometer.
- Stress: Measure the residual stress in the film by analyzing the wafer curvature.[5]
- Microstructure and Crystallinity: Analyze the film's microstructure using Scanning Electron Microscopy (SEM) and determine the crystal structure using X-ray Diffraction (XRD).[1][2][5]
- Composition: Verify the film composition using techniques like Energy Dispersive X-ray Analysis (EDAX) or electron microprobe.[1][3][4]

IV. Visualizations

The following diagrams illustrate the experimental workflow and the relationships between sputtering parameters and film properties.



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